molecular formula C4H4BrNO B1312588 5-(Bromomethyl)isoxazole CAS No. 69735-35-9

5-(Bromomethyl)isoxazole

Cat. No.: B1312588
CAS No.: 69735-35-9
M. Wt: 161.98 g/mol
InChI Key: DKBISLDZVNXIFT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)isoxazole is a heterocyclic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The bromomethyl group is attached to the fifth position of the isoxazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Bromomethyl)isoxazole can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between propargyl bromide and in situ-generated α-chloro aldoximes. This reaction is typically carried out in a mixture of dimethylformamide and water as solvents, under mild metal-free conditions, and shows tolerance for a wide range of substituents .

Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride, leading to substituted isoxazoles under moderate reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-free conditions and environmentally benign reagents is preferred to minimize waste and reduce costs. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to different functionalized isoxazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Cycloaddition Reactions: Reagents such as nitrile oxides and alkynes are used, often in the presence of catalysts like copper(I) chloride or gold(III) chloride.

    Oxidation and Reduction Reactions: Oxidizing agents like sodium hypochlorite or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

5-(Bromomethyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-(bromomethyl)isoxazole
  • 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole
  • 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole

Uniqueness

5-(Bromomethyl)isoxazole is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity and biological properties

Properties

IUPAC Name

5-(bromomethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c5-3-4-1-2-6-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBISLDZVNXIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434445
Record name 5-(Bromomethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69735-35-9
Record name 5-(Bromomethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-(bromomethyl)isoxazole derivatives interesting for medicinal chemistry research?

A: The this compound moiety serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR). Researchers have leveraged this feature to synthesize a range of compounds with potential biological activities, including those targeting excitatory amino acid receptors [] and tyrosinase activity [].

Q2: How does the structure of this compound-containing compounds influence their interaction with quisqualic acid receptors?

A: Research indicates that the spatial arrangement of functional groups within this compound derivatives plays a crucial role in their interaction with quisqualic acid receptors. For instance, (RS)-3-hydroxy-5-(bromomethyl)isoxazole-4-propionic acid (ABPA) demonstrates potent and selective interaction with these receptors, suggesting its structural similarity to the endogenous ligand, glutamic acid []. Further studies using X-ray crystallography and NMR spectroscopy revealed that the carboxylate groups in related compounds like 7-HPCA and 5-HPCA preferentially adopt equatorial positions, potentially mimicking the active conformation of glutamic acid at these receptors [].

Q3: Can you describe a novel synthetic approach involving this compound?

A: A recent study highlights a metal-free method for the regioselective synthesis of isoxazoles utilizing this compound as a key starting material []. This approach involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and propargyl bromide, leading to the formation of the desired isoxazole ring system []. This method offers advantages such as mild reaction conditions and the absence of potentially toxic metal catalysts.

Q4: What are the potential applications of phenylisoxazole-containing chalcone derivatives derived from this compound?

A: Research suggests that phenylisoxazole-containing chalcone derivatives synthesized from this compound show promising activity as tyrosinase agonists []. These compounds demonstrated the ability to promote melanin synthesis in B16 mouse cells, surpassing the activity of the positive control 8-methoxypsoralen (8-MOP) []. This finding highlights their potential for developing treatments for hypopigmentation disorders like vitiligo.

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